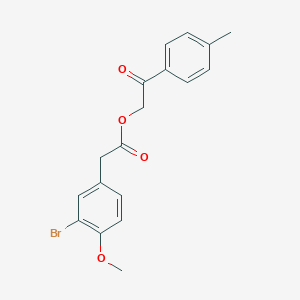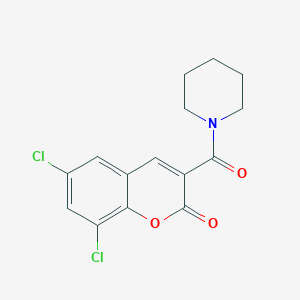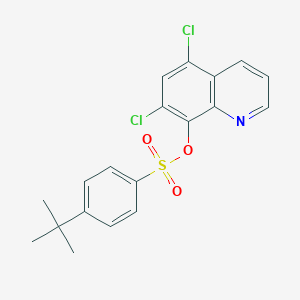![molecular formula C32H40Cl2N4O4 B288811 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[4-[3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenoxy]propan-2-ol](/img/structure/B288811.png)
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[4-[3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenoxy]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[4-[3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenoxy]propan-2-ol is a chemical compound that belongs to the class of beta-blockers. Beta-blockers are drugs that are used to treat various cardiovascular diseases such as hypertension, angina, and arrhythmia.
Wirkmechanismus
The mechanism of action of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[4-[3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenoxy]propan-2-ol involves the blockade of beta-adrenergic receptors. The drug binds to the receptors and prevents the action of epinephrine and norepinephrine, which are responsible for increasing heart rate and blood pressure. By blocking these receptors, the drug reduces the workload on the heart and lowers blood pressure.
Biochemical and Physiological Effects:
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[4-[3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenoxy]propan-2-ol has several biochemical and physiological effects. The drug reduces heart rate, cardiac output, and blood pressure. It also reduces the workload on the heart and improves myocardial oxygen supply. The drug has been shown to have anti-arrhythmic effects and can reduce the incidence of sudden cardiac death. It also has anxiolytic effects and can reduce symptoms of anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[4-[3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenoxy]propan-2-ol has several advantages for lab experiments. It is a well-studied drug that has been extensively characterized for its pharmacological properties. It is also readily available and can be easily synthesized in the lab. However, the drug has some limitations, including its potential toxicity and side effects. It is important to use appropriate safety measures when handling the drug in the lab.
Zukünftige Richtungen
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[4-[3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenoxy]propan-2-ol has several potential future directions for research. One area of research is the development of new beta-blockers with improved pharmacological properties. Another area of research is the use of the drug in combination with other drugs for the treatment of cardiovascular diseases. The drug also has potential applications in the treatment of anxiety disorders and post-traumatic stress disorder, and further research is needed to explore these potential therapeutic uses.
Synthesemethoden
The synthesis of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[4-[3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenoxy]propan-2-ol involves the reaction of 3-[4-[3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenoxy]propan-1-ol with 1-(3-chlorophenyl)piperazine in the presence of a catalyst. The reaction is carried out under specific conditions of temperature and pressure to obtain the desired product. The synthesis method has been extensively studied and optimized to ensure the purity and yield of the product.
Wissenschaftliche Forschungsanwendungen
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[4-[3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenoxy]propan-2-ol has been extensively studied for its potential therapeutic applications. It has been shown to have beneficial effects on cardiovascular diseases such as hypertension, angina, and arrhythmia. The drug acts by blocking the beta-adrenergic receptors, which are responsible for the regulation of heart rate and blood pressure. It has also been studied for its potential use in the treatment of anxiety disorders and post-traumatic stress disorder.
Eigenschaften
Produktname |
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[4-[3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenoxy]propan-2-ol |
|---|---|
Molekularformel |
C32H40Cl2N4O4 |
Molekulargewicht |
615.6 g/mol |
IUPAC-Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-[4-[3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenoxy]propan-2-ol |
InChI |
InChI=1S/C32H40Cl2N4O4/c33-25-3-1-5-27(19-25)37-15-11-35(12-16-37)21-29(39)23-41-31-7-9-32(10-8-31)42-24-30(40)22-36-13-17-38(18-14-36)28-6-2-4-26(34)20-28/h1-10,19-20,29-30,39-40H,11-18,21-24H2 |
InChI-Schlüssel |
QLWIGVGNMWHJGT-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC(COC2=CC=C(C=C2)OCC(CN3CCN(CC3)C4=CC(=CC=C4)Cl)O)O)C5=CC(=CC=C5)Cl |
Kanonische SMILES |
C1CN(CCN1CC(COC2=CC=C(C=C2)OCC(CN3CCN(CC3)C4=CC(=CC=C4)Cl)O)O)C5=CC(=CC=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[(3,5-Dichloroanilino)carbonyl]isophthalic acid](/img/structure/B288737.png)
![6-bromo-3-{[4-(3-chloro-4-methylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B288739.png)





![(3,4-Dimethoxyphenyl)[4-(2,4-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B288755.png)
![3-[(4-benzyl-1-piperazinyl)carbonyl]-6-bromo-8-methoxy-2H-chromen-2-one](/img/structure/B288756.png)

